N-[(2Z)-3-(2-ethoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide
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Overview
Description
N-[(2Z)-3-(2-ethoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide is a complex organic compound with the molecular formula C20H21N3O5S and a molecular weight of 415.46. This compound is characterized by its benzothiazole core, which is substituted with ethoxyethyl, nitro, and phenoxypropanamide groups. It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibitProtein Tyrosine Phosphatase 1B (PTP1B) , a key regulator of insulin and leptin signaling pathways . This suggests that (Z)-N-(3-(2-ethoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide may also target PTP1B or related proteins.
Mode of Action
Based on its structural similarity to known ptp1b inhibitors, it is plausible that it binds to the active site of ptp1b, inhibiting its activity and thereby modulating insulin and leptin signaling .
Biochemical Pathways
The compound likely affects the insulin and leptin signaling pathways by inhibiting PTP1B . PTP1B negatively regulates these pathways, so its inhibition could enhance insulin and leptin signaling, potentially improving glucose homeostasis and energy balance.
Result of Action
The inhibition of PTP1B by this compound could enhance insulin and leptin signaling, potentially leading to improved glucose homeostasis and energy balance . This could have therapeutic implications for conditions like Type II diabetes .
Preparation Methods
The synthesis of N-[(2Z)-3-(2-ethoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core is typically synthesized by the cyclization of o-aminothiophenol with carbon disulfide in the presence of a base.
Nitration: The benzothiazole core is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.
Ethoxyethyl Substitution: The nitrobenzothiazole is reacted with 2-ethoxyethanol in the presence of a base to introduce the ethoxyethyl group.
Phenoxypropanamide Formation: Finally, the compound is reacted with 3-phenoxypropanoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Chemical Reactions Analysis
N-[(2Z)-3-(2-ethoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of an amino group.
Substitution: The ethoxyethyl and phenoxypropanamide groups can undergo nucleophilic substitution reactions under appropriate conditions, leading to the formation of various substituted derivatives.
Scientific Research Applications
N-[(2Z)-3-(2-ethoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Comparison with Similar Compounds
N-[(2Z)-3-(2-ethoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide can be compared with other benzothiazole derivatives such as:
N-[3-(2-ethoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide: This compound has a furan ring instead of a phenoxypropanamide group, leading to different chemical and biological properties.
2-ethoxyethyl acetate: Although not a benzothiazole derivative, it shares the ethoxyethyl group and is used in various industrial applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[3-(2-ethoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S/c1-2-27-13-11-22-17-9-8-15(23(25)26)14-18(17)29-20(22)21-19(24)10-12-28-16-6-4-3-5-7-16/h3-9,14H,2,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSKVSNRSUFKIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)CCOC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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